2-(4-CHLOROPHENOXY)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c20-13-3-5-14(6-4-13)27-12-18(24)22-19-21-16-8-7-15(11-17(16)28-19)29(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCYAGMVBTJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups .
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “2-(4-Chlorophenoxy)-N-[6-(Pyrrolidine-1-Sulfonyl)-1,3-Benzothiazol-2-yl]Acetamide,” a comparison with structurally analogous benzothiazole derivatives is provided below.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Findings:
Substituent Effects on Activity: The 4-chlorophenoxy group in the target compound may confer distinct steric and electronic properties compared to methoxy or nitro groups in analogs. For instance, the nitro group in “6-Nitro-2-(phenylsulfonyl)benzothiazole” enhances electrophilicity, aiding covalent interactions with bacterial proteases.
Crystallographic Refinement :
- The use of SHELX programs (e.g., SHELXL) is prevalent in refining benzothiazole derivatives, ensuring high precision in bond-length and angle measurements. This is critical for structure-activity relationship (SAR) studies.
Biological Activity Gaps :
- Unlike “N-(6-Methoxybenzothiazol-2-yl)Acetamide,” which has demonstrated topoisomerase II inhibition, the target compound’s activity remains uncharacterized in public databases. This highlights a need for empirical validation.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- CAS Number : 10028436
This compound features a chlorophenoxy group and a pyrrolidine sulfonyl moiety linked to a benzothiazole core, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example:
- Mechanism : The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes.
- Activity Spectrum : It has shown moderate to strong activity against various strains, including Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Cytokine Inhibition : The compound may reduce levels of TNF-alpha and IL-6 in vitro.
- Enzyme Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties:
- Mechanism of Action : It may induce apoptosis in cancer cells through activation of caspase pathways.
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Study on Antibacterial Activity :
- Anti-inflammatory Study :
- Anticancer Evaluation :
Data Tables
Q & A
Basic: What are the recommended synthetic routes and critical reaction parameters for this compound?
Answer:
The synthesis involves coupling the chlorophenoxyacetic acid moiety with the 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine core. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under nitrogen atmosphere at 0–4°C, followed by gradual warming to room temperature .
- Sulfonylation : Introduce the pyrrolidine sulfonyl group via nucleophilic substitution, requiring anhydrous conditions and reflux in dichloromethane (40–50°C, 12–16 hrs) .
Critical parameters : - Purity control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield optimization : Reaction time and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to benzothiazole amine) are critical to minimize side products .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
Use a multi-technique approach:
- NMR spectroscopy : Confirm regiochemistry of the benzothiazole ring (e.g., ¹H-NMR: δ 7.8–8.2 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.4 ppm for pyrrolidine CH₂) .
- Mass spectrometry : ESI-MS to verify molecular ion peak at m/z 341.8 [M+H]⁺ .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .
Advanced: What experimental strategies address contradictions in reported biological activity (e.g., antimicrobial vs. no activity)?
Answer: Discrepancies may arise from:
- Assay variability : Standardize MIC testing using CLSI guidelines (e.g., E. coli ATCC 25922, Mueller-Hinton broth, 18–24 hrs incubation) .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out false negatives .
- Cellular permeability : Compare activity in membrane-permeabilized vs. intact bacterial models (e.g., add EDTA to disrupt outer membranes) .
Advanced: How can researchers elucidate the structure-activity relationship (SAR) for kinase inhibition?
Answer:
- Analog synthesis : Modify substituents (e.g., replace pyrrolidine sulfonyl with piperidine or morpholine) and test inhibitory activity against kinases like EGFR or VEGFR2 .
- Computational docking : Use AutoDock Vina to model interactions between the benzothiazole core and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- Kinase profiling : Screen against a panel of 50+ kinases (IC₅₀ values) to identify selectivity patterns .
Advanced: What methodologies assess environmental persistence and ecotoxicological risks?
Answer:
- Degradation studies : Hydrolytic stability (pH 4–9 buffers, 25–50°C) and photolysis (UV-A light, 72 hrs) followed by LC-MS/MS to detect breakdown products .
- Bioaccumulation : Measure logP (experimental: 2.8 via shake-flask method; predicted: 2.5–3.0) to estimate lipid solubility .
- Ecotoxicology : Acute toxicity assays with Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀) under OECD guidelines .
Advanced: How can synergistic effects with anticancer agents be systematically evaluated?
Answer:
- Combination index (CI) : Use the Chou-Talalay method in cell lines (e.g., MCF-7, IC₅₀ ± standard chemotherapeutics like doxorubicin).
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry) to identify synergistic pathways .
- In vivo models : Xenograft studies with co-administration (e.g., 25 mg/kg compound + 5 mg/kg cisplatin, q3d dosing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
